molecular formula C17H18N2 B3013595 1-(2-Methylpropyl)-2-phenylbenzimidazole CAS No. 477543-40-1

1-(2-Methylpropyl)-2-phenylbenzimidazole

Cat. No.: B3013595
CAS No.: 477543-40-1
M. Wt: 250.345
InChI Key: OORDLVUSBXVJKM-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-phenylbenzimidazole is a substituted benzimidazole derivative characterized by a benzimidazole core (a fused benzene and imidazole ring) with a 2-methylpropyl (isobutyl) group at the 1-position and a phenyl group at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules with significant pharmacological and chemical relevance due to the benzimidazole scaffold’s versatility in drug design .

Properties

IUPAC Name

1-(2-methylpropyl)-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13(2)12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORDLVUSBXVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-2-phenylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and purification of the final product. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-2-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

1-(2-Methylpropyl)-2-phenylbenzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2-phenylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

Benzimidazole derivatives vary widely based on substituent type and position. Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference(s)
1-(2-Methylpropyl)-2-phenylbenzimidazole 1: 2-methylpropyl; 2: phenyl Baseline for comparison
1-(2-Benzylaminophenyl)-2-phenylbenzimidazole 1: benzylaminophenyl; 2: phenyl Additional amine functionality at 1-position
1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole 1: 3-(4-chlorophenoxy)propyl; 2: phenoxymethyl Ether and chlorophenoxy side chains
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 1: 4-tert-butylbenzyl; 2: 4-tert-butylphenyl Bulky tert-butyl groups at both positions
2-({[3-(4-methylphenoxy)propyl]sulfanyl}methyl)-1H-benzimidazole 2: sulfanylmethyl with 3-(4-methylphenoxy)propyl Thioether and methylphenoxy substituents

Key Insights :

  • The 2-methylpropyl group in the target compound provides moderate steric hindrance compared to bulkier tert-butyl groups (e.g., ) or flexible ether chains (e.g., ).
Physicochemical Properties
Property This compound 1-(2-Benzylaminophenyl)-2-phenylbenzimidazole 1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole
Solubility Likely low (hydrophobic substituents) Improved solubility due to amine group Moderate (polar ether groups)
Tautomerism Possible N-H tautomerism Stabilized by intramolecular hydrogen bonding Less likely due to steric hindrance
Molecular Weight ~280 g/mol (estimated) ~380 g/mol (estimated) ~450 g/mol (estimated)

Key Insights :

  • The 2-methylpropyl group enhances lipophilicity, which may affect bioavailability compared to more polar analogs like phenoxymethyl derivatives .
  • Tautomeric equilibria, common in benzimidazoles, are influenced by substituent electronic effects (e.g., electron-withdrawing groups stabilize specific tautomers) .

Key Insights :

  • The 2-phenyl group is associated with aromatic stacking interactions in biological targets, while 2-methylpropyl may enhance membrane permeability .

Biological Activity

1-(2-Methylpropyl)-2-phenylbenzimidazole is a compound belonging to the benzimidazole family, characterized by a structure that includes a benzimidazole core, a 2-methylpropyl group, and a phenyl group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicine and agriculture. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N2_{2}
  • CAS Number : 477543-40-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth, which contributes to its potential as an antimicrobial agent.
  • Receptor Modulation : It may interact with receptors associated with inflammatory pathways, including transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, thereby exhibiting anti-inflammatory properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It interacts with key inflammatory pathways, showing promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. Notably, studies have reported selectivity for COX-2 over COX-1, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves the modulation of signaling pathways critical for cancer cell proliferation and survival. Further research is needed to elucidate specific cancer types responsive to this compound .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModeratePromising
1-(2-Methylpropyl)-2-methylbenzimidazoleModerateLowLow
1-(2-Methylpropyl)-2-chlorobenzimidazoleLowHighModerate

This table illustrates that while some derivatives exhibit strong anti-inflammatory effects, they may lack the broad-spectrum antimicrobial activity seen in this compound.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : In a clinical trial involving various bacterial strains, this compound demonstrated efficacy comparable to standard antibiotics, providing a basis for further development as an antimicrobial agent .
  • Inflammation Reduction : A study focusing on inflammatory bowel disease showed that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines indicated that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting potential as an anticancer therapeutic .

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